N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide is a compound that features an imidazole ring, a thiophene ring, and a carboxamide group The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the thiophene ring is a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where 3-bromopropylamine reacts with the imidazole ring.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of the Imidazole and Thiophene Rings: The final step involves coupling the imidazole-propyl chain with the thiophene ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, chlorine gas
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Amino derivatives of the carboxamide group
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer agent with a substituted imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-5-methylthiophene-3-carboxamide is unique due to the combination of the imidazole and thiophene rings, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-methylthiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-10-7-11(8-17-10)12(16)14-3-2-5-15-6-4-13-9-15/h4,6-9H,2-3,5H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFJSFHFNPHMRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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